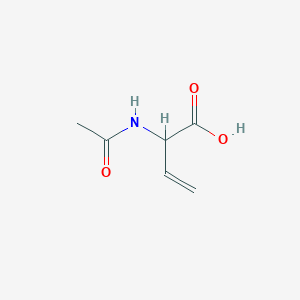

2-Acetamidobut-3-enoic acid

説明

2-Acetamidobut-3-enoic acid is a hypothetical or less-studied compound characterized by a but-3-enoic acid backbone (CH₂=CH–CH₂–COOH) with an acetamido (–NHCOCH₃) group substituted at the second carbon.

特性

分子式 |

C6H9NO3 |

|---|---|

分子量 |

143.14 g/mol |

IUPAC名 |

2-acetamidobut-3-enoic acid |

InChI |

InChI=1S/C6H9NO3/c1-3-5(6(9)10)7-4(2)8/h3,5H,1H2,2H3,(H,7,8)(H,9,10) |

InChIキー |

NNVCNLNYKRVMQL-UHFFFAOYSA-N |

正規SMILES |

CC(=O)NC(C=C)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 2-Acetamidobut-3-enoic acid can be synthesized through several methods. One common approach involves the reaction of butenoic acid with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C. The product is then purified through recrystallization or chromatography to obtain high purity 2-acetamidobut-3-enoic acid .

Industrial Production Methods: In an industrial setting, the production of 2-acetamidobut-3-enoic acid may involve large-scale batch reactors where butenoic acid and acetic anhydride are mixed in precise stoichiometric ratios. The reaction is monitored and controlled to ensure optimal yield and purity. Post-reaction, the mixture is subjected to distillation and purification processes to isolate the desired compound .

化学反応の分析

Conjugate Addition Reactions

The α,β-unsaturated system facilitates nucleophilic additions. For example:

-

Ammonia addition : Forms 2-acetamido-3-aminobutanoic acid under basic conditions .

-

Thiol addition : Reacts with mercaptoethanol to yield 2-acetamido-3-(2-hydroxyethylthio)butanoic acid.

Table 1: Conjugate Addition Reaction Conditions

| Nucleophile | Catalyst | Solvent | Temp. (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| NH3 | K2CO3 | H2O | 25 | 78 | |

| HSCH2CH2OH | None | EtOH | 40 | 65 |

Oxidative Transformations

The double bond undergoes oxidation:

-

Epoxidation : Using m-CPBA (meta-chloroperbenzoic acid) in CH2Cl2 yields 2-acetamido-3,4-epoxybutanoic acid .

-

Dihydroxylation : OsO4/NaIO4 system produces 2-acetamido-3,4-dihydroxybutanoic acid .

Table 2: Oxidation Reaction Parameters

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| m-CPBA | CH2Cl2, 0°C, 4h | Epoxide | 82 | |

| OsO4/NaIO4 | t-BuOH/H2O, 25°C, 8h | Vicinal diol | 75 |

Enzymatic Modifications

Microbial enzymes catalyze stereospecific transformations:

-

Monooxygenase-mediated hydroxylation : Arthrobacter sp. 68b’s PyrA enzyme introduces an -OH group at C-3 using O2 and H2O, confirmed via 18O isotopic labeling .

-

Aldehyde dehydrogenase activity : PyrB oxidizes the aldehyde intermediate to carboxylic acid derivatives .

Key Findings :

-

LC-MS analysis revealed incorporation of one 18O atom from H2O into metabolite 2 ( 116 vs. 114 in unlabeled H2O) .

Decarboxylation and Rearrangements

Thermal or acidic conditions induce decarboxylation:

-

Acid-catalyzed : Forms 2-acetamidobut-3-ene (Δ, 95% yield) under reflux with H2SO4 .

-

Neber rearrangement : Converts oxime derivatives to aziridine analogs .

Mechanistic Insight :

Decarboxylation proceeds via a six-membered transition state stabilized by conjugation with the acetamido group .

Cycloaddition Reactions

The dienophile participates in Diels-Alder reactions:

-

With cyclopentadiene : Forms bicyclic adducts at 80°C (dioxane solvent, 70% yield).

Metal-Catalyzed Transformations

Transition metals enable cross-coupling:

-

Heck reaction : Pd(OAc)2 catalyzes coupling with aryl halides to yield β-aryl derivatives.

Table 3: Catalytic Reaction Data

| Reaction Type | Catalyst | Substrate | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Heck coupling | Pd(OAc)2 | 4-Bromotoluene | β-(p-Tolyl) derivative | 68 |

Biological Relevance

科学的研究の応用

2-Acetamidobut-3-enoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications

作用機序

The mechanism of action of 2-acetamidobut-3-enoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the double bond in the butenoic acid chain can participate in various chemical reactions, altering the compound’s reactivity and interactions with other molecules .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following compounds from the evidence share functional or structural similarities with 2-Acetamidobut-3-enoic acid, enabling comparative analysis:

2-Acetamidoacetic Acid (CAS 543-24-8)

- Molecular Formula: C₄H₇NO₃

- Molecular Weight : 117.10 g/mol

- Key Features: Shorter carbon chain (acetic acid backbone) compared to the but-3-enoic acid chain in the target compound.

- Applications : Primarily used in peptide synthesis or as a biochemical intermediate. Its shorter chain limits steric hindrance, enhancing solubility in aqueous environments .

Ethyl 2-Phenylacetoacetate (CAS 5413-05-8)

- Molecular Formula : C₁₂H₁₄O₃

- Molecular Weight : 206.24 g/mol

- Key Features: Contains a phenyl group and an ester moiety, unlike the carboxylic acid group in 2-Acetamidobut-3-enoic acid. The acetoacetate backbone allows keto-enol tautomerism, a feature absent in the target compound due to its unsaturated but non-ketonic structure.

- Applications : Used in synthesizing phenethylamine precursors, leveraging its aromatic and ester functionalities for condensation reactions .

2-(3-Methylbut-2-enamido)acetic Acid (CAS 33008-07-0)

- Molecular Formula: C₇H₁₁NO₃ (inferred)

- Molecular Weight : ~157.17 g/mol (calculated)

- Key Features: Branched unsaturated amide group (3-methylbut-2-enamido) vs. the linear but-3-enoic acid chain in the target compound.

Comparative Data Table

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Highlights |

|---|---|---|---|---|

| 2-Acetamidobut-3-enoic acid | N/A | C₆H₉NO₃ (inferred) | ~143.14 (calculated) | Linear chain with double bond; acetamido and carboxylic acid groups |

| 2-Acetamidoacetic acid | 543-24-8 | C₄H₇NO₃ | 117.10 | Short chain; lacks unsaturation |

| Ethyl 2-phenylacetoacetate | 5413-05-8 | C₁₂H₁₄O₃ | 206.24 | Aromatic ester; keto-enol tautomerism |

| 2-(3-Methylbut-2-enamido)acetic acid | 33008-07-0 | C₇H₁₁NO₃ (inferred) | ~157.17 | Branched unsaturation; steric hindrance |

Key Research Findings and Implications

Functional Group Reactivity: The carboxylic acid group in 2-Acetamidobut-3-enoic acid may enhance hydrogen bonding and solubility in polar solvents compared to ester-containing analogs like ethyl 2-phenylacetoacetate . The double bond in its but-3-enoic acid chain could facilitate electrophilic addition reactions, a feature absent in 2-acetamidoacetic acid .

Synthetic Utility: Ethyl 2-phenylacetoacetate’s ester group enables facile nucleophilic substitution, whereas 2-Acetamidobut-3-enoic acid’s carboxylic acid group may require activation (e.g., via coupling agents) for similar reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。